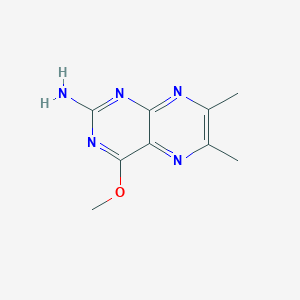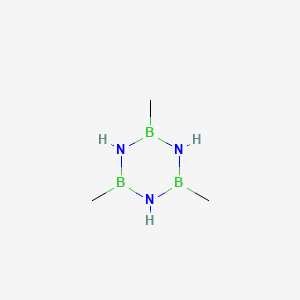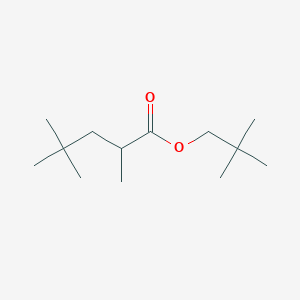
2,2-Dimethylpropyl 2,4,4-trimethylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylpropyl 2,4,4-trimethylpentanoate is an organic compound with the molecular formula C13H26O2 It is an ester formed from the reaction between 2,2-dimethylpropanol and 2,4,4-trimethylpentanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl 2,4,4-trimethylpentanoate typically involves esterification reactions. One common method is the reaction between 2,2-dimethylpropanol and 2,4,4-trimethylpentanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to facilitate the esterification reaction. The product is then purified through distillation and other separation techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylpropyl 2,4,4-trimethylpentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,2-dimethylpropanol and 2,4,4-trimethylpentanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Acid or base catalyst with an alcohol.
Major Products Formed
Hydrolysis: 2,2-Dimethylpropanol and 2,4,4-trimethylpentanoic acid.
Reduction: 2,2-Dimethylpropanol.
Transesterification: A different ester and alcohol depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylpropyl 2,4,4-trimethylpentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Used as a plasticizer in the production of polymers and as a component in lubricants and coatings.
Wirkmechanismus
The mechanism of action of 2,2-Dimethylpropyl 2,4,4-trimethylpentanoate primarily involves its ester bond. In biological systems, esterases can hydrolyze the ester bond to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for its potential use in drug delivery systems, where the compound can be designed to release active pharmaceutical ingredients in a controlled manner.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylpropyl acetate: An ester with a similar structure but different acid component.
2,4,4-Trimethylpentyl acetate: Another ester with a similar structure but different alcohol component.
Uniqueness
2,2-Dimethylpropyl 2,4,4-trimethylpentanoate is unique due to its specific combination of 2,2-dimethylpropanol and 2,4,4-trimethylpentanoic acid, which imparts distinct physical and chemical properties. Its unique structure makes it suitable for specific applications in various fields, including its potential use in drug delivery systems and as a plasticizer in polymer production.
Eigenschaften
CAS-Nummer |
5340-67-0 |
|---|---|
Molekularformel |
C13H26O2 |
Molekulargewicht |
214.34 g/mol |
IUPAC-Name |
2,2-dimethylpropyl 2,4,4-trimethylpentanoate |
InChI |
InChI=1S/C13H26O2/c1-10(8-12(2,3)4)11(14)15-9-13(5,6)7/h10H,8-9H2,1-7H3 |
InChI-Schlüssel |
PGKBXEPSMFNLHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)(C)C)C(=O)OCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Carboxyphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid](/img/structure/B14738181.png)



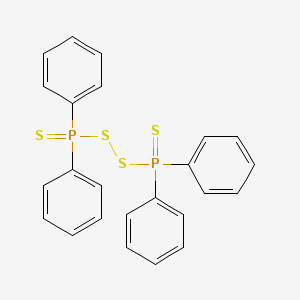

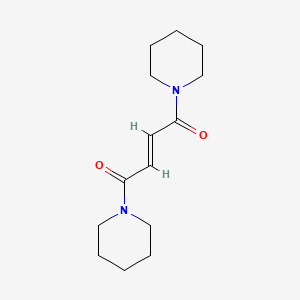
![2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B14738214.png)
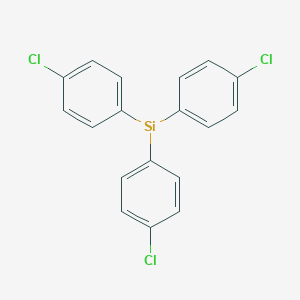

![2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14738236.png)
